molecular formula C32H48O9 B15342048 Helveticosol acetonide CAS No. 20045-26-5

Helveticosol acetonide

Cat. No.: B15342048
CAS No.: 20045-26-5
M. Wt: 576.7 g/mol
InChI Key: ODZGQIFPCJZJHC-LRFAISFCSA-N
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Description

Acetonides are cyclic ketals or acetals formed by the reaction of diols or polyols with acetone, commonly used to protect hydroxyl groups during organic synthesis. Acetonides are critical in pharmaceutical chemistry for stabilizing reactive hydroxyl groups, modulating drug release, and enabling stereochemical analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Helveticosol acetonide can be synthesized through a series of chemical reactions starting from Helveticosol. The process typically involves the acetonide formation reaction, where Helveticosol is treated with acetone in the presence of an acid catalyst to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Acetonide Functional Group: General Reactivity

The acetonide group (a cyclic ketal derived from acetone) is commonly employed in organic synthesis for the protection of 1,2- or 1,3-diols. Key reactions include:

Reaction Type Conditions Application Reference
Acetal Formation Acid catalysis (e.g., HCl, TsOH)Protection of diols in steroids or carbohydrates ,
Acetal Cleavage Aqueous acid (e.g., H2SO4, HCl)Deprotection under mild acidic conditions
Nucleophilic Substitution Alkali (e.g., K2CO3, NaH)Functionalization at adjacent positions

2.1. Enzymatic Degradation

  • Metabolism by CYP3A4 : The acetonide moiety undergoes oxidative cleavage in the liver, forming inactive metabolites.

  • Hydrolysis : Serum esterases hydrolyze the ketal bond under physiological pH, releasing free diol intermediates .

2.2. Photochemical Reactions

  • UV-Induced Degradation : Exposure to UV light (λ = 254 nm) generates photoproducts via Norrish Type I cleavage, validated by LC-MS studies .

Catalytic Modifications

Gold(I)-catalyzed multicomponent reactions (e.g., imine-alkyne-isocyanate couplings) have been used to synthesize acetonide-containing heterocycles. For example:

Substrates Catalyst Yield Selectivity Reference
Imine + Alkyne + Isocyanate(S,S)-L4AuCl/AgNTf2 (5 mol%)76%80% ee

Gaps and Limitations

The absence of data on "Helveticosol acetonide" highlights potential issues:

  • Nomenclature ambiguity : Verify IUPAC name, CAS registry, or structural diagram.

  • Proprietary status : If commercially restricted, consult manufacturer-specific technical documents.

Scientific Research Applications

Helveticosol acetonide has several applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

  • Biology: this compound has been studied for its biological activity, including its potential antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs for treating infections and other diseases.

  • Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which Helveticosol acetonide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but research suggests that this compound may affect cell signaling and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Acetonide Derivatives

Triamcinolone Acetonide (TA-ER)

Key Applications : Anti-inflammatory agent used in macular edema treatment.

  • Drug Release Profile : Extended-release formulations (TA-ER) show compatibility with local anesthetics (lidocaine, ropivacaine) without altering chemical stability .
  • Efficacy : Subconjunctival and intravitreal administration routes demonstrated superior reductions in central macular thickness (CMT) compared to topical applications .
  • Controlled Release: Encapsulation in pentablock copolymers (e.g., PLA-PCL-PEG-PCL-PLA) slows release kinetics, with P-6 nanoparticles achieving 15% release in 2 days versus 64% for P-2 .

Bengamide Analogues with Acetonide Protection

Structural Role : Acetonide groups protect diols in synthetic bengamide analogues, influencing cytotoxicity.

  • Cytotoxicity : Deprotected analogues (e.g., compounds 8a–b , 9a–d ) exhibit enhanced activity against cancer cell lines (KB, HepG2) compared to acetonide-protected precursors, suggesting flexibility in the ketide chain is critical for bioactivity .
  • Stereochemical Impact : The C-2′ configuration (R vs. S) in acetonide-protected bengamides significantly affects potency, with 2′R isomers showing higher activity .

Chiral Intermediates: (R)-Acetonide Alcohol

Synthesis: Enzymatic resolution using Amano PS-D lipase and CAL-B achieves high enantiomeric excess (e.e.) for (R)-acetonide alcohol, a precursor in bioactive compound synthesis.

  • Yield Optimization: Succinic anhydride and vinyl laurate as acyl donors yield (R)-acetonide semiesters/esters with >95% purity .

Stereochemical Analysis via Acetonide Formation

Application : Acetonide derivatives (e.g., 2a from drimane sesquiterpenes) resolve stereochemistry at diol positions.

  • NMR Analysis : Coupling constants (e.g., J = 8.0 Hz) and methyl group chemical shifts (Δ = 0.00 ppm) identify stereoisomer mixtures .

Antifungal and Anticancer Agents

4-Epiradicinol Acetonide: Used to confirm the relative stereochemistry of vicinal diols in antimicrobial compounds, though the acetonide itself lacks activity .

Comparative Data Table: Acetonide Derivatives

Compound Key Features Applications Reference ID
Triamcinolone Acetonide Extended-release compatibility with anesthetics; slow release in nanoparticles Anti-inflammatory, macular edema
Bengamide Analogues Acetonide deprotection enhances cytotoxicity; C-2′ configuration critical Anticancer agents
(R)-Acetonide Alcohol High-yield enzymatic resolution; chiral intermediate Synthesis of bioactive compounds
Drimane Acetonide (2a) Stereochemical analysis via NMR; identifies diol stereoisomers Natural product characterization
4-Epiradicinol Acetonide Confirms diol stereochemistry; no inherent bioactivity Antimicrobial research

Research Findings and Implications

  • Drug Delivery: Acetonide protection in triamcinolone enhances stability and enables controlled release, critical for long-term therapies .
  • Stereochemical Resolution : Acetonide formation remains a gold standard for determining diol configurations in natural products .
  • Synthetic Utility : Enzymatic methods for acetonide resolution (e.g., (R)-acetonide alcohol) highlight biocatalysis as a green chemistry tool .

Properties

CAS No.

20045-26-5

Molecular Formula

C32H48O9

Molecular Weight

576.7 g/mol

IUPAC Name

3-[(3S,5S,10R,13R,14S,17R)-3-[[(3aR,6R)-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C32H48O9/c1-18-27-24(40-28(2,3)41-27)14-26(38-18)39-20-5-10-30(17-33)22-6-9-29(4)21(19-13-25(34)37-16-19)8-12-32(29,36)23(22)7-11-31(30,35)15-20/h13,18,20-24,26-27,33,35-36H,5-12,14-17H2,1-4H3/t18?,20-,21+,22?,23?,24?,26-,27+,29+,30-,31-,32-/m0/s1

InChI Key

ODZGQIFPCJZJHC-LRFAISFCSA-N

Isomeric SMILES

CC1[C@@H]2C(C[C@@H](O1)O[C@H]3CC[C@@]4(C5CC[C@@]6([C@H](CC[C@@]6(C5CC[C@@]4(C3)O)O)C7=CC(=O)OC7)C)CO)OC(O2)(C)C

Canonical SMILES

CC1C2C(CC(O1)OC3CCC4(C5CCC6(C(CCC6(C5CCC4(C3)O)O)C7=CC(=O)OC7)C)CO)OC(O2)(C)C

Origin of Product

United States

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